molecular formula C6H2BrClN2 B1524916 6-Bromo-4-chloropicolinonitrile CAS No. 1206248-51-2

6-Bromo-4-chloropicolinonitrile

Cat. No. B1524916
M. Wt: 217.45 g/mol
InChI Key: VEQXOWSQMDEGOC-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has an average mass of 217.451 Da and a monoisotopic mass of 215.908981 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloropicolinonitrile consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitrile group . The exact positions of these substituents can be determined by the compound’s IUPAC name: 6-bromo-4-chloro-2-pyridinecarbonitrile .

Scientific Research Applications

Herbicide Degradation and Environmental Impact

6-Bromo-4-chloropicolinonitrile is structurally related to benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Research has focused on understanding the microbial degradation of these herbicides in soil and subsurface environments. Studies have shown that the dichlobenil metabolite 2,6-dichlorobenzamide is a frequent groundwater contaminant, highlighting the importance of detailed research on the environmental fate of these herbicides (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Molecular Structure Analysis

In the realm of crystallography, studies have been conducted on similar compounds to 6-Bromo-4-chloropicolinonitrile. For instance, research on 4-bromo-2,6-dichlorobenzonitrile has provided insights into its molecular structure, revealing significant features like short distances between atoms that suggest interactions between Lewis bases and acids (Britton, 1997).

Water Treatment and Bromine Reactions

Investigations into the oxidative treatment of bromide-containing waters have revealed the formation of various bromine species during the process. This research is crucial in understanding the reactions of these bromine compounds with inorganic and organic substances, including micropollutants (Heeb, Criquet, Zimmermann-Steffens, & von Gunten, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-4-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQXOWSQMDEGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloropicolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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